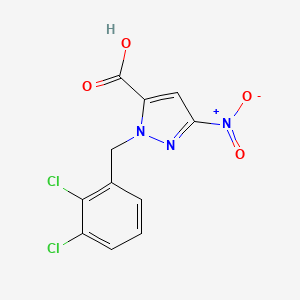
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound that features a dichlorobenzyl group, a nitro group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps One common method starts with the nitration of 2,3-dichlorobenzyl alcohol to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The dichlorobenzyl group can be subjected to reductive dechlorination.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or dechlorinated products.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
- 1-(2,3-Dichlorobenzyl)-3-amino-1H-pyrazole-5-carboxylic acid
- 1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(2,3-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the pyrazole ring, which can influence its reactivity and biological activity. The dichlorobenzyl group also contributes to its distinct chemical properties compared to other similar compounds.
属性
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-3-1-2-6(10(7)13)5-15-8(11(17)18)4-9(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJLMHFKJIFYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














